
1,1-Dibutylguanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutylguanidine hydrochloride is an organic compound with the chemical formula C9H22ClN3. It is a derivative of guanidine, a compound known for its strong basic properties. This compound is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibutylguanidine hydrochloride can be synthesized through the reaction of dibutylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the guanidine derivative being facilitated by the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of 1,1-Dibutylguanidine hydrochloride often involves the use of large-scale reactors where dibutylamine and cyanamide are reacted in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to yield the final product. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of guanidine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
1,1-Dibutylguanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Dibutylguanidine hydrochloride involves its interaction with various molecular targets. The compound acts as a strong base and can form stable complexes with acids. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylbiguanide hydrochloride: Known for its antidiabetic properties.
2-butyl-1-hydroxyguanidine: Studied for its potential as a nitric oxide synthase inhibitor.
Uniqueness
1,1-Dibutylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as high basicity and the ability to form stable complexes with acids. These properties make it particularly useful in various chemical and industrial applications .
Properties
Molecular Formula |
C9H22ClN3 |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
1,1-dibutylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-3-5-7-12(9(10)11)8-6-4-2;/h3-8H2,1-2H3,(H3,10,11);1H |
InChI Key |
GLVMQMGGZNRUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


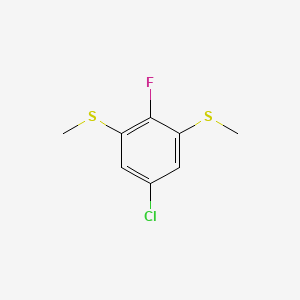
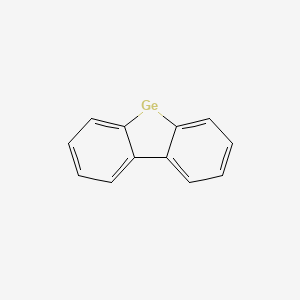
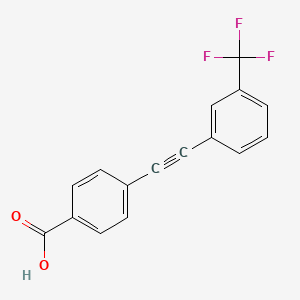

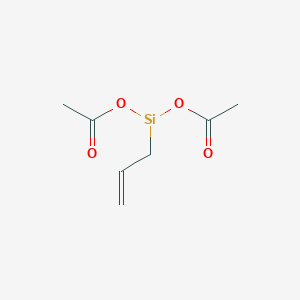
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


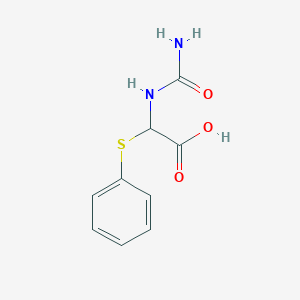
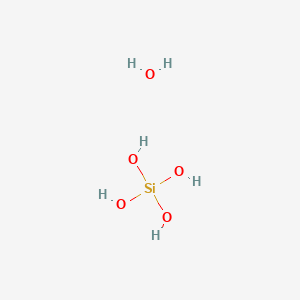
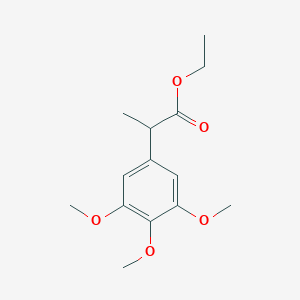

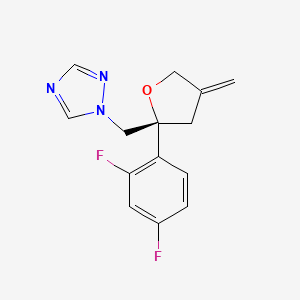
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
